Rasagiline

概要

説明

ラサギリンは、主にパーキンソン病の治療に使用される薬剤です。ラサギリンはモノアミンオキシダーゼB型(MAO-B)の選択的で不可逆的な阻害剤であり、脳内のドーパミンの分解に関与する酵素です。 この酵素を阻害することで、ラサギリンはドーパミンのレベルを上昇させ、パーキンソン病の症状を軽減します .

2. 製法

合成経路と反応条件: ラサギリンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、1-インダノンとプロパルギルアミンを、水素化ホウ素ナトリウムなどの還元剤の存在下で反応させることを含みます。 反応は通常、穏やかな条件下で起こり、ラサギリンが最終生成物として得られます .

工業的生産方法: 工業的な設定では、ラサギリンはしばしば同様の合成経路を使用して、より大規模に生産されます。このプロセスは、高収率と純度を確保するために、反応条件を慎重に制御することを伴います。 高速液体クロマトグラフィー(HPLC)などの高度な技術を使用して、反応を監視し、最終生成物を精製します .

準備方法

Synthetic Routes and Reaction Conditions: Rasagiline can be synthesized through several methods. One common synthetic route involves the reaction of 1-indanone with propargylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields this compound as the final product .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction and purify the final product .

化学反応の分析

反応の種類: ラサギリンは、次のようないくつかの種類の化学反応を起こします。

酸化: ラサギリンは、アミノインダンなどのさまざまな代謝物を生成するために酸化される可能性があります。

還元: 化合物は、特定の条件下で還元されて、異なる生成物を生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムは、還元剤としてよく使用されます。

生成される主な生成物:

酸化: アミノインダンは、ラサギリンの酸化中に生成される主な代謝物です。

還元: ラサギリンの還元形は、特定の条件下で得られます。

4. 科学研究への応用

ラサギリンは、次のような幅広い科学研究への応用があります。

化学: MAO-B阻害剤とそのさまざまな基質との相互作用に関する研究のモデル化合物として使用されます。

生物学: ラサギリンは、神経保護効果と神経変性疾患の進行を遅らせる可能性について研究されています。

医学: この化合物は、パーキンソン病やその他の神経疾患における治療効果について広く研究されています。

科学的研究の応用

Clinical Efficacy

Numerous clinical trials have established the effectiveness of rasagiline in both early and advanced stages of Parkinson's disease.

- Early Parkinson's Disease : A randomized controlled trial demonstrated that this compound at dosages of 1 mg and 2 mg per day significantly improved overall performance on the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo over a 26-week period. Patients receiving this compound showed better motor function and activities of daily living (ADL) scores .

- Delayed-Start Trials : In a study comparing early versus delayed treatment initiation, patients who started this compound immediately experienced less functional decline than those who delayed treatment. This suggests that early intervention may slow disease progression .

- Advanced Parkinson's Disease : this compound has also been evaluated as an adjunct therapy for patients already receiving levodopa. Studies indicated that it significantly reduced "off" time—periods when patients experience poor motor function—by up to 29% compared to placebo .

Neuroprotective Properties

Emerging evidence suggests that this compound may offer neuroprotective benefits beyond its role as a MAO-B inhibitor. Preclinical studies have indicated that this compound can protect dopaminergic neurons from apoptosis (cell death), which is critical in the context of neurodegenerative diseases like PD. The active metabolite of this compound, aminoindan, has also shown neuroprotective effects in various neuronal models .

Comparative Efficacy with Selegiline

In comparative studies, this compound has been shown to be more effective than selegiline in improving UPDRS scores. While both drugs are MAO-B inhibitors, this compound has a lower incidence of cardiovascular side effects and offers a more favorable pharmacokinetic profile .

Summary of Clinical Trials

作用機序

ラサギリンは、モノアミンオキシダーゼB型(MAO-B)という酵素を不可逆的に阻害することにより、その効果を発揮します。この阻害により、脳内のドーパミンレベルが上昇し、パーキンソン病の症状を軽減するのに役立ちます。 この化合物は、Akt/Nrf2シグナル伝達経路の活性化を介すると考えられている神経保護効果も有しています .

類似化合物との比較

ラサギリンは、セレギリンなどの他のMAO-B阻害剤と比較されることがよくあります。両方の化合物がMAO-Bを阻害しますが、ラサギリンはより強力であり、望ましくない副作用を引き起こす可能性のあるアンフェタミン様代謝物を生成しません。 その他の類似化合物には、 :

セレギリン: パーキンソン病の治療に使用されるもう1つのMAO-B阻害剤です。

サフィナミド: グルタミン酸の放出阻害作用に加えて、可逆的なMAO-B阻害剤です。

ラザベミド: 神経保護効果を持つ可逆的なMAO-B阻害剤です。

MAO-Bの不可逆的な阻害やアンフェタミン様代謝物の欠如など、ラサギリンの独自の特性は、パーキンソン病の管理における貴重な治療薬となっています .

生物活性

Rasagiline (N-propargyl-1(R)-aminoindan) is a selective irreversible inhibitor of monoamine oxidase type B (MAO-B) and is primarily used in the treatment of Parkinson's disease (PD). This article explores its biological activity, including its pharmacological properties, neuroprotective effects, and clinical efficacy based on diverse research findings.

This compound exhibits its effects through the inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases dopamine levels, which is beneficial in managing PD symptoms. The compound has also shown neuroprotective properties by preventing neuronal apoptosis and reducing oxidative stress in various experimental models .

Pharmacological Properties

- Selectivity : this compound is noted for its high selectivity for MAO-B over MAO-A, making it less likely to cause hypertensive crises associated with the latter's inhibition .

- Potency : Research indicates that this compound is significantly more potent than selegiline, another MAO-B inhibitor, in inhibiting the enzyme .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound protects against neurotoxins and reduces apoptotic DNA damage in neuronal cells .

Randomized Controlled Trials

Several clinical trials have assessed the efficacy of this compound in PD:

- Early Parkinson's Disease Study : A 26-week study showed that this compound at doses of 1 mg/day and 2 mg/day resulted in significant improvements in the Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo .

- Levodopa-Treated Patients : In a multicenter trial involving patients with motor fluctuations while on levodopa therapy, this compound reduced "off" time by an average of 1.85 hours per day at a dose of 1 mg/day compared to placebo .

| Study Type | Dose (mg/day) | Reduction in "Off" Time (hours) | UPDRS Improvement |

|---|---|---|---|

| Early PD Trial | 1 | 1.85 | Significant |

| Levodopa-Treated Patients | 0.5 | 1.41 | Significant |

| Levodopa-Treated Patients | 1 | 0.94 | Significant |

Neuroprotective and Antiapoptotic Activity

This compound has been shown to exhibit antiapoptotic effects against various neurotoxins in cell culture studies. This includes protection from oxidative stress induced by peroxynitrite, which is particularly relevant in the context of neurodegenerative diseases like PD .

Case Studies

In clinical practice, this compound has been reported to improve both motor function and quality of life in PD patients. A notable case study highlighted a significant improvement in daily functioning and a reduction in motor fluctuations after initiating this compound therapy alongside levodopa treatment.

特性

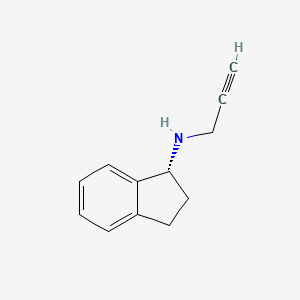

IUPAC Name |

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041112 | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanisms of action of rasagiline is unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum. The elevated dopamine level and subsequent increased dopaminergic activity are likely to mediate rasagiline's beneficial effects seen in models of dopaminergic motor dysfunction., The anti-Parkinson drug rasagiline (Azilect), an irreversible and selective monoamine oxidase (MAO)-B inhibitor, was shown to possess neuroprotective activities, involving multiple survival pathways among them the up-regulation of protein kinase C (PKC)alpha, PKCepsilon, the anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w and the induction of brain-derived- and glial cell line-derived neurotrophic factors (BDNF, GDNF). More recently, employing conventional neurochemical techniques, as well as transcriptomic and proteomic screening tools, combined with a biology-based clustering method, it was shown that rasagiline also possesses neurorescue/neurogenesis activity in mice midbrain dopaminergic neurons when given chronically, post-MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This action was attributed to the activation of cell signaling mediators associated with neurotrophic factors responsive-tyrosine kinase receptor (Trk) pathway, including ShcC, SOS, AF6, Rin1, and Ras and the increase in the Trk-downstream effecter phosphatidylinositol 3 kinase (PI3K) protein and its substrate, Akt/PKB. ..., The anti-Parkinson's disease drug rasagiline, the anti-Alzheimer's disease drug ladostigil, and their propargyl moiety, propargylamine, enhanced the expression levels of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, endogenous neurotrophic factors associated with activation of phosphatidylinositol 3-kinase, protein kinase, and mitogen-activated protein kinase cell signaling/survival pathways. ..., Rasagiline mesylate, a propargylamine, is an irreversible monoamine oxidase-B (MAO-B) inhibitor. MAO is a mitochondrial enzyme that regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues. There appear to be at least 2 isoforms of MAO, MAO-A and MAO-B, which differ in localization and substrate specificity. MAO-A, predominantly found in the GI tract and liver, regulates the metabolic degradation of circulating catecholamines and dietary amines (e.g., tyramine). MAO-B, predominantly found in the brain, regulates the metabolic degradation of dopamine and phenylethylamine. Inhibition of MAO-A in the periphery results in systemic absorption of dietary amines (e.g., tyramine), which, in substantial amounts, can cause release of norepinephrine and subsequent substantial increases in blood pressure. Inhibition of MAO-B results in increased extracellular concentrations of dopamine and, therefore, enhanced dopaminergic activity in the striatum. While the precise mechanisms of activity of rasagiline have not been fully characterized, data from ex vivo animal studies indicate that the drug potently and irreversibly inhibits MAO-B in brain, liver, and intestinal tissues; the selectivity of rasagiline in inhibiting MAO-B (and not MAO-A) in humans has not been fully elucidated to avoid restriction of dietary tyramine and sympathomimetic amines. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

136236-51-6 | |

| Record name | Rasagiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rasagiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rasagiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。